Cas no 205877-21-0 (2-(2,3-dihydro-1H-indol-2-yl)acetic acid)

2-(2,3-dihydro-1H-indol-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-2-acetic acid, 2,3-dihydro-
- 2-(Indolin-2-yl)acetic acid
- 2-(2,3-dihydro-1H-indol-2-yl)acetic acid
-
- MDL: MFCD20655719
- インチ: 1S/C10H11NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2,(H,12,13)
- InChIKey: ZVIHHTJKKUBGSN-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)CC1CC(O)=O
計算された属性
- 精确分子量: 177.078978594g/mol
- 同位素质量: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 49.3Ų
2-(2,3-dihydro-1H-indol-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264191-2.5g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 2.5g |
$2408.0 | 2024-06-18 | |
Enamine | EN300-264191-5.0g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 5.0g |
$3562.0 | 2024-06-18 | |
Enamine | EN300-264191-1.0g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 1.0g |
$1229.0 | 2024-06-18 | |
Enamine | EN300-264191-10g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 10g |
$5283.0 | 2023-09-14 | ||
Enamine | EN300-264191-0.1g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 0.1g |
$1081.0 | 2024-06-18 | |
Enamine | EN300-264191-0.5g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 0.5g |
$1180.0 | 2024-06-18 | |
Enamine | EN300-264191-0.25g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 0.25g |
$1131.0 | 2024-06-18 | |
Enamine | EN300-264191-10.0g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 10.0g |
$5283.0 | 2024-06-18 | |
Enamine | EN300-264191-5g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 5g |
$3562.0 | 2023-09-14 | ||
Enamine | EN300-264191-0.05g |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid |
205877-21-0 | 95% | 0.05g |
$1032.0 | 2024-06-18 |
2-(2,3-dihydro-1H-indol-2-yl)acetic acid 関連文献
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2-(2,3-dihydro-1H-indol-2-yl)acetic acidに関する追加情報
Introduction to 2-(2,3-dihydro-1H-indol-2-yl)acetic acid (CAS No. 205877-21-0)
2-(2,3-dihydro-1H-indol-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 205877-21-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a fused indole ring system linked to an acetic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The indole core is a well-documented pharmacophore in medicinal chemistry, often associated with molecules exhibiting properties such as analgesic, anti-inflammatory, and neuroprotective effects. The presence of the (2,3-dihydro-1H-indol-2-yl) substituent enhances the compound's solubility and bioavailability, making it a promising candidate for further investigation in drug discovery programs.
The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid involves multi-step organic transformations, typically starting from readily available indole derivatives. Key synthetic strategies include cyclization reactions to form the indole ring system, followed by functional group modifications to introduce the acetic acid side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the indole scaffold. These synthetic approaches highlight the compound's versatility and the synthetic chemist's ability to manipulate complex molecular architectures.
Recent research in the field of medicinal chemistry has demonstrated that derivatives of indoleacetic acids exhibit significant pharmacological activity. For instance, studies have shown that certain indoleacetic acid analogs possess potent inhibitory effects on enzymes involved in pain signaling pathways. The structural motif of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid suggests potential interactions with targets such as cyclooxygenase (COX) and microsomal prostaglandin E synthase 1 (mPGES), which are key enzymes in the biosynthesis of prostaglandins and other inflammatory mediators. This has led to investigations into its potential role as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, preliminary in vitro studies have indicated that 2-(2,3-dihydro-1H-indol-2-yl)acetic acid may exhibit neuroprotective effects. The indole ring is known to interact with various neurotransmitter receptors and ion channels, suggesting a possible role in modulating neuronal activity. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects on neural cells. Animal models have been utilized to assess behavioral responses and neurochemical changes following administration of (2,3-dihydro-1H-indol-2-yl)acetic acid, providing valuable insights into its potential therapeutic applications.
The pharmacokinetic profile of (CAS No. 205877-21-0) is another critical aspect that has been explored in recent studies. Efficient absorption, distribution, metabolism, and excretion (ADME) properties are essential for a compound's success in clinical development. Preliminary data suggest that (2-(2,3-dihydro-1H-indol-2-yl)acetic acid) exhibits good oral bioavailability and moderate metabolic stability in vivo. These findings are encouraging for further development as a drug candidate. Additionally, the compound's solubility profile has been optimized through structural modifications to enhance its pharmacokinetic properties.
The role of computational chemistry in the study of (CAS No. 205877-21-0) cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide further optimization efforts. For instance, virtual screening algorithms have been used to identify potential binding pockets on target proteins where modifications could enhance efficacy or selectivity.
Industrial-scale synthesis of (CAS No. 205877-21-0) is another area of focus for pharmaceutical companies interested in developing this compound further. Scalability considerations include cost-effective synthetic routes that minimize waste and maximize yield while adhering to regulatory standards for pharmaceutical-grade materials. Continuous flow chemistry has emerged as a promising alternative to traditional batch processing for producing complex molecules like this one efficiently.
The future directions for research on (CAS No.) 205877 - 21 - 0 include exploring its potential in combination therapies with other drugs targeting different disease pathways simultaneously or sequentially enhancing overall therapeutic outcomes while reducing side effects associated with single-agent treatments alone . Furthermore , investigating its role within personalized medicine approaches based on genetic biomarkers could unlock new treatment strategies tailored specifically towards individual patients' unique molecular profiles .
205877-21-0 (2-(2,3-dihydro-1H-indol-2-yl)acetic acid) Related Products
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)




